molecular formula C16H21NO6 B5462822 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

カタログ番号 B5462822
分子量: 323.34 g/mol
InChIキー: ZGHGXPOSAILJQT-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. In

作用機序

The mechanism of action of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of many physiological processes, including sleep, anxiety, and seizure activity. The increase in GABA levels resulting from the inhibition of GABA transaminase can have a range of effects on the brain and behavior, depending on the specific brain regions and receptors involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid are largely related to its effects on GABA levels in the brain. The increase in GABA levels resulting from the inhibition of GABA transaminase can lead to a range of effects, including anticonvulsant, anxiolytic, and sedative effects. In addition, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

One of the advantages of using 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its high selectivity for GABA transaminase. This allows researchers to specifically target the inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of using 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models.

将来の方向性

There are several future directions for research on 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the potential use of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid as a treatment for epilepsy and other seizure disorders. Another area of interest is the potential use of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid as a treatment for addiction, particularly for drugs of abuse such as cocaine and methamphetamine. In addition, further research is needed to understand the specific brain regions and receptors involved in the effects of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on behavior and physiology. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.
Conclusion:
In conclusion, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a potent and selective inhibitor of GABA transaminase that has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction. Its mechanism of action involves the increase in GABA levels in the brain, which can have a range of effects on behavior and physiology. While there are limitations to its use in lab experiments, there are several future directions for research on 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid that hold promise for the development of new treatments for neurological and psychiatric disorders.

合成法

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 2-methoxyphenol, which is converted to 2-methoxyphenylacetic acid through a series of reactions. The resulting 2-methoxyphenylacetic acid is then converted to the key intermediate, 2-methoxyphenylglycine, through a process known as reductive amination. The final step in the synthesis involves the coupling of 2-methoxyphenylglycine with 4-piperidinecarboxylic acid to form 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.

科学的研究の応用

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied in the field of neuroscience for its potential therapeutic applications. The increase in GABA levels resulting from the inhibition of GABA transaminase has been shown to have a range of effects on the brain and behavior. For example, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-11(18)14(19)17-9-7-16(8-10-17,15(20)21)23-13-6-4-3-5-12(13)22-2/h3-6,11,18H,7-10H2,1-2H3,(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHGXPOSAILJQT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。